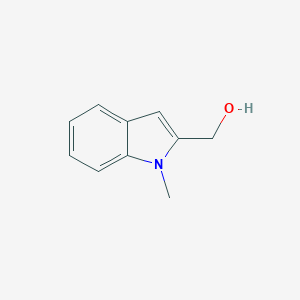
(1-Methyl-1H-indol-2-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (1-Methyl-1H-indol-2-yl)methanol and its derivatives involves several chemical processes, including flash vacuum pyrolysis (FVP) and catalytic reduction. For instance, Crawford et al. (2008) describe a synthesis method through a sigmatropic shift-elimination-cyclisation cascade, leading to the formation of isoindolo[2,1-a]indol-6-one from methyl 2-(indol-1-yl)benzoate at high temperatures (Crawford et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as (13-Methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]-pyrido[3,4-b]indol-1-yl)methanol, showcases complex conformations stabilized by hydrogen bonds and stacking interactions (Ohishi et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives reveal a range of reactivities and transformations. For example, Sarki et al. (2021) demonstrated the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, highlighting methanol's utility in organic synthesis (Sarki et al., 2021).
Physical Properties Analysis
Methanol, as a fundamental component, exhibits specific physical properties such as being a colorless polar liquid, which is highlighted in the study on its substance properties (Offermanns et al., 2014).
Chemical Properties Analysis
The chemical properties of methanol and its derivatives, including this compound, are central to its application in various chemical reactions and as a building block for more complex chemical structures. Dalena et al. (2018) provide an overview of methanol's role in chemical synthesis and its emerging applications in clean energy and industrial processes (Dalena et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthese von Oxazino[4,3-a]indolen
“(1-Methyl-1H-indol-2-yl)methanol” kann als Reaktant für die Synthese von Oxazino[4,3-a]indolen verwendet werden . Diese Verbindungen gehören zu einer größeren Klasse von Molekülen, die als heterocyclische Verbindungen bekannt sind und aufgrund ihrer vielfältigen biologischen Aktivitäten in der medizinischen Chemie weit verbreitet sind.
Entwicklung von 5-HT6-Rezeptorliganden
Diese Verbindung kann auch bei der Entwicklung von 2-Arylsulfonylmethyl-3-Piperazinylmethylindolderivaten verwendet werden, die als 5-HT6-Rezeptorliganden wirken . Der 5-HT6-Rezeptor ist ein Subtyp des 5-HT-Rezeptors, der den endogenen Neurotransmitter Serotonin bindet. Er ist ein vielversprechendes Ziel für die Behandlung kognitiver Störungen, einschließlich der Alzheimer-Krankheit.
Krebsforschug
“this compound” wird bei der Entwicklung von SR13668 verwendet, einer Verbindung, die die einzigartigen Antikrebsmechanismen des diätetischen Indol-3-Carbinols nachahmt, um die Akt-Signalgebung zu blockieren . Die Akt-Signalgebung ist ein zellulärer Signalweg, der bei Krebsarten häufig dysreguliert ist und zu einem erhöhten Zellüberleben und -wachstum führt.
Entwicklung melatoninerger Wirkstoffe
Diese Verbindung wird bei der Synthese von Azido- und Isothiocyanato-substituierten Indolen verwendet, die als melatoninerge Wirkstoffe wirken . Diese Wirkstoffe können die Wirkungen von Melatonin nachahmen, einem Hormon, das die Schlaf-Wach-Zyklen reguliert.
Ausgangsstoff in der Indolchemie
“this compound” ist ein nützlicher Ausgangsstoff in der Indolchemie . Indol ist eine Schlüsselstruktur in vielen natürlichen und synthetischen Verbindungen, und diese Verbindung kann als Ausgangspunkt für die Synthese einer Vielzahl von Indolderivaten verwendet werden.
Pharmazeutische Zwischenprodukte
Es wird als pharmazeutischer Wirkstoff verwendet und daher als pharmazeutisches Zwischenprodukt eingesetzt . Pharmazeutische Zwischenprodukte sind entscheidend für die Herstellung von Massenarzneimitteln und spielen eine wichtige Rolle im Arzneimittelentwicklungsprozess.
Organische Synthese
“this compound” wird auch als Rohstoff in der organischen Synthese verwendet . Die organische Synthese ist ein Verfahren zur Herstellung organischer Verbindungen aus leicht verfügbaren Verbindungen und ein sehr wichtiger Aspekt der organischen Chemie.
Suzuki-Miyaura-Kupplung
Diese Verbindung kann als Reaktant für die Suzuki-Miyaura-Kupplung verwendet werden . Die Suzuki-Miyaura-Kupplung ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird und ein leistungsstarkes Werkzeug in der organischen Chemie ist.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including “(1-methyl-1H-indol-2-yl)methanol”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They can be used to treat various disorders, including cancer, microbial infections, and different types of disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives have attracted the attention of the chemical community .
Wirkmechanismus
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves hydrogen bonding due to the presence of a nitrogen atom in the indole ring .
Biochemical Pathways
For instance, they play a significant role in cell biology and have been used for the treatment of various disorders in the human body . The shikimate pathway, which is crucial for the biosynthesis of indoles, has been well-researched .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure, which can affect their bioavailability .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
The action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Eigenschaften
IUPAC Name |
(1-methylindol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHWHPOWRDOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304276 | |
| Record name | (1-methyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1485-22-9 | |
| Record name | 1485-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-methyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
phosphonium bromide](/img/structure/B73364.png)
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)


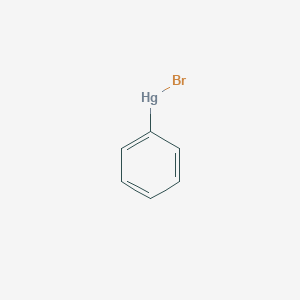
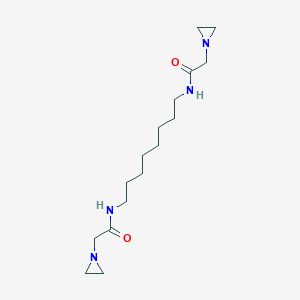
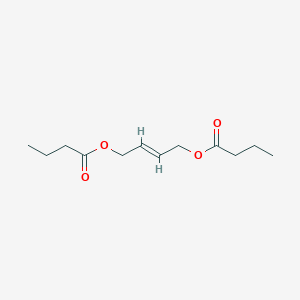


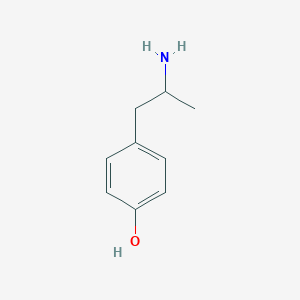
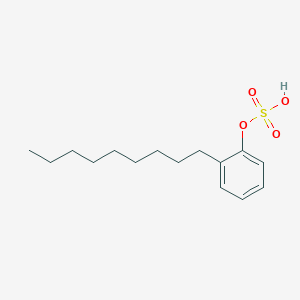
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)